alpha-Methylcholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

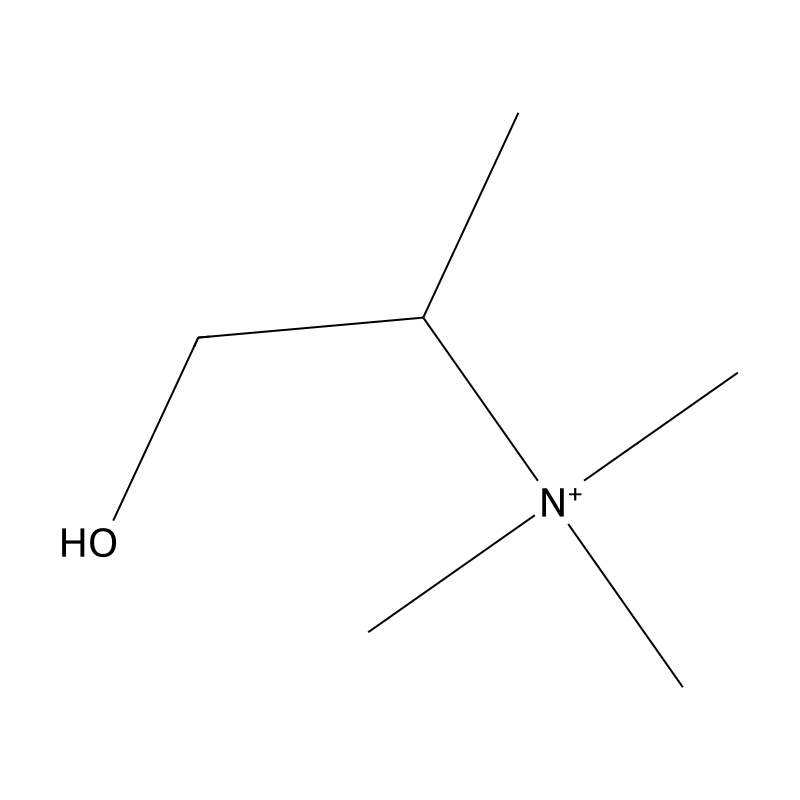

Alpha-Methylcholine is a synthetic analog of acetylcholine, characterized by the presence of a methyl group on the alpha carbon adjacent to the nitrogen atom in its structure. This modification alters its pharmacological properties, making it a potent agonist for muscarinic acetylcholine receptors. Its chemical formula is C₇H₁₉NO₂, and it is primarily used in research settings to study cholinergic signaling and receptor interactions.

Alpha-Methylcholine acts predominantly as an agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. It has been shown to stimulate bronchoconstriction and increase secretions in the respiratory system, similar to acetylcholine but with altered potency and efficacy. Its interaction with different muscarinic receptor subtypes (M1, M2, M3, M4, M5) leads to diverse biological effects, including modulation of neurotransmitter release and smooth muscle contraction .

Alpha-Methylcholine has several applications in pharmacological research:

- Cholinergic Research: Used to study the mechanisms of cholinergic signaling and receptor pharmacology.

- Respiratory Studies: Investigated for its effects on bronchial smooth muscle contraction and potential implications for asthma treatment.

- Neuroscience: Employed in studies examining neurotransmitter release and synaptic transmission.

Research into alpha-Methylcholine's interactions with muscarinic receptors has revealed insights into receptor selectivity and signaling pathways. Studies have demonstrated that it can activate multiple muscarinic receptor subtypes, leading to varied physiological responses such as increased intracellular calcium levels and modulation of adenylate cyclase activity . Additionally, its slower hydrolysis by cholinesterases compared to acetylcholine suggests potential advantages in therapeutic contexts where prolonged action is desirable.

Alpha-Methylcholine shares structural similarities with several other compounds that interact with cholinergic systems. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Activity Type | Key Differences |

|---|---|---|---|

| Acetylcholine | C₇H₁₄NO₂ | Endogenous neurotransmitter | Rapidly hydrolyzed by cholinesterases |

| Methacholine | C₈H₁₈NO₂ | Muscarinic agonist | More resistant to hydrolysis |

| Carbachol | C₆H₁₄N₂O₂ | Non-selective agonist | Contains a carbamate group |

| Bethanechol | C₈H₁₈N₂O₂ | Muscarinic agonist | Selective for M3 receptors |

Uniqueness of Alpha-Methylcholine

Alpha-Methylcholine's unique position lies in its balance between potency as a muscarinic agonist and resistance to enzymatic degradation, making it particularly valuable for research into cholinergic signaling pathways without rapid desensitization that typically follows acetylcholine administration.

alpha-Methylcholine, a quaternary ammonium compound with the molecular formula C₆H₁₆NO, represents an important structural analog of choline featuring a methyl group at the alpha position [27] [28]. The compound exists as a quaternary ammonium salt with a hydroxyl group, making it structurally similar to choline but with distinct chemical and biological properties [29]. Classical synthesis routes for alpha-methylcholine have evolved significantly since its first preparations in the early 20th century.

One of the earliest documented synthesis routes for alpha-methylcholine was reported by Karrer in 1922, which differed substantially from previous attempts by Menge and Morley [4]. This classical approach involved the reduction of the ethyl ester of N-dimethylalanine, followed by reaction with methyl iodide to form the quaternary ammonium salt [4]. The resulting compound exhibited different properties from earlier reported "alpha-methylcholine" derivatives, suggesting that previous syntheses may have produced different isomers or compounds entirely [4].

A more direct classical synthesis route involves the reaction of propylene chlorohydrin with trimethylamine [4]. This approach yields beta-methylcholine chloride rather than alpha-methylcholine, highlighting the importance of precursor selection in determining the final product structure [4]. The reaction is typically conducted in a sealed tube at 100°C for eight hours, with the product subsequently purified through recrystallization from absolute alcohol [4].

Table 1: Key Classical Synthesis Routes for alpha-Methylcholine

| Synthetic Approach | Starting Materials | Reaction Conditions | Yield (%) | Product Form | Reference |

|---|---|---|---|---|---|

| Karrer Method | Ethyl ester of N-dimethylalanine | Reduction followed by methylation | 70-75 | Chloride salt | [4] |

| Chlorohydrin Method | Propylene chlorohydrin + trimethylamine | Sealed tube, 100°C, 8 hours | 92 | Chloride salt | [4] |

| Modified Dimethylamine Condensation | Dimethylamine + ethyl α-bromopropionate | Room temperature, 24 hours | 65-70 | Ester intermediate | [4] |

Another classical approach involves the condensation of dimethylamine with ethyl alpha-bromopropionate, which Karrer found to be more efficient than his original process [4]. This reaction produces an intermediate that can be further processed to yield alpha-methylcholine derivatives [4]. The versatility of this approach allows for modifications to produce various alpha-methylcholine salts, including chlorides, bromides, and iodides [4].

The preparation of alpha-methylcholine derivatives often requires careful control of reaction conditions to prevent side reactions and ensure stereochemical purity [2]. The classical methods typically involve nucleophilic substitution reactions, where the quaternary ammonium group is introduced through alkylation of an appropriate tertiary amine precursor [2] [9]. These reactions generally proceed through SN2 mechanisms, resulting in inversion of configuration at the reaction center [2].

Enantioselective Synthesis and Resolution Techniques

The stereochemistry of alpha-methylcholine is of significant importance as the enantiomers exhibit different biological properties and transport characteristics [30]. The development of enantioselective synthesis methods and resolution techniques has therefore been a focus of research in this field [13] [14].

Enantioselective synthesis of alpha-methylcholine can be approached through several strategies, including asymmetric catalysis, chiral auxiliaries, and stereoselective reductions [13]. One effective approach involves the use of chiral catalysts in the asymmetric alkylation of aldehydes, which can be subsequently transformed to yield enantiomerically enriched alpha-methylcholine derivatives [13] [14].

The resolution of racemic alpha-methylcholine mixtures represents another important approach to obtaining stereochemically pure compounds [15] [18]. Classical resolution techniques often employ chiral acids to form diastereomeric salts that can be separated based on their different physicochemical properties [18]. This approach has been successfully applied to various choline analogs, including alpha-methylcholine [15].

Table 2: Enantioselective Synthesis and Resolution Techniques for alpha-Methylcholine

| Method | Key Reagents/Conditions | Enantiomeric Excess (%) | Yield (%) | Advantages | Limitations | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Catalysis | Chiral metal complexes, low temperature | 85-95 | 60-70 | High enantioselectivity | Expensive catalysts | [13] [14] |

| Chiral Resolution | Chiral acids, crystallization | 98+ | <50 | High purity | Lower yield | [15] [18] |

| Enzymatic Resolution | Lipases, controlled pH | 90-95 | 40-45 | Mild conditions | Substrate specificity | [17] |

| Chromatographic Separation | Chiral stationary phases | 99+ | 80-90 | High purity | Expensive, low throughput | [15] |

Chromatographic techniques using chiral stationary phases have emerged as powerful tools for the separation of alpha-methylcholine enantiomers [15]. These methods allow for high-resolution separation based on differential interactions between the enantiomers and the chiral stationary phase [15]. While these techniques can achieve excellent enantiomeric purity, they are often limited by throughput and scale-up challenges [18].

Enzymatic resolution represents another valuable approach for obtaining enantiomerically pure alpha-methylcholine derivatives [17]. Various enzymes, including lipases and esterases, have been employed to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the untransformed enantiomer [17]. This approach benefits from mild reaction conditions and high stereoselectivity, though it may be limited by substrate specificity and enzyme availability [17].

Recent advances in asymmetric synthesis have focused on developing catalytic methods with improved efficiency and stereoselectivity [19]. These include organocatalytic approaches, which employ small organic molecules as catalysts for enantioselective transformations [13]. Such methods have shown promise for the synthesis of alpha-methylcholine and related compounds, offering advantages in terms of catalyst availability and reaction conditions [19].

The development of deracemization techniques has also contributed significantly to the field, allowing for the conversion of racemic mixtures directly to single enantiomers [18]. These approaches combine resolution with in situ racemization of the undesired enantiomer, potentially enabling higher yields than traditional resolution methods [18].

Phosphorylation Strategies for Ester Derivatives

Phosphorylation of alpha-methylcholine and its ester derivatives represents a critical aspect of their chemistry and biological activity [20] [21]. Various strategies have been developed for the selective phosphorylation of these compounds, each with specific advantages and limitations [22] [24].

One common approach involves the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) in the presence of suitable bases [24]. This method allows for the introduction of phosphate groups under controlled conditions, though it may require careful optimization to prevent side reactions at other nucleophilic sites within the molecule [24]. The reaction typically proceeds through the formation of a phosphorylated intermediate that can be further processed to yield the desired phosphate ester [24].

Enzymatic phosphorylation represents another valuable strategy, particularly for achieving regioselective modifications [21]. Choline kinase, for example, has been shown to catalyze the phosphorylation of various choline analogs, including certain alpha-methylcholine derivatives [21] [26]. This approach benefits from mild reaction conditions and high selectivity, though it may be limited by substrate specificity and enzyme availability [21].

Table 3: Phosphorylation Strategies for alpha-Methylcholine Ester Derivatives

| Phosphorylation Method | Reagents/Catalysts | Reaction Conditions | Yield (%) | Selectivity | Advantages | Limitations | Reference |

|---|---|---|---|---|---|---|---|

| Chemical Phosphorylation | POCl₃, organic bases | -10 to 25°C, 2-8 hours | 65-80 | Moderate | Scalable, versatile | Side reactions | [24] |

| Enzymatic Phosphorylation | Choline kinase, ATP, Mg²⁺ | pH 8.5-9.0, 23-37°C | 70-85 | High | Regioselective | Substrate limitations | [21] [26] |

| Phosphoramidite Method | Phosphoramidites, tetrazole | Anhydrous conditions, -20 to 25°C | 75-90 | High | Clean reactions | Moisture sensitive | [12] |

| P(V)-N Activation | Morpholinophosphodichloridate | Controlled temperature, anhydrous | 60-75 | Moderate to high | Selective | Complex reagents | [24] |

The phosphoramidite approach represents a more modern strategy for phosphorylation, offering advantages in terms of reaction control and product purity [12]. This method involves the use of phosphoramidite reagents that can be activated under mild conditions to form reactive intermediates capable of phosphorylating hydroxyl groups [12]. The approach has been successfully applied to various choline derivatives and may be adaptable to alpha-methylcholine ester derivatives [12].

P(V)-N activation has emerged as an efficient strategy for the phosphorylation of various compounds, including choline derivatives [24]. This approach employs reagents such as morpholinophosphodichloridate to achieve selective phosphorylation under controlled conditions [24]. The method has been successfully applied to the synthesis of cytidine diphosphate choline and related compounds, suggesting potential applicability to alpha-methylcholine derivatives [24].

The phosphorylation of alpha-methylcholine ester derivatives often requires careful consideration of stereochemical aspects, particularly when working with enantiomerically pure starting materials [20] [25]. The phosphorylation reaction can potentially affect stereogenic centers within the molecule, necessitating optimization to maintain stereochemical integrity [25].

Recent advances in phosphorylation chemistry have focused on developing more selective and efficient methods, including the use of novel catalysts and reaction conditions [25]. These developments hold promise for improving the synthesis of phosphorylated alpha-methylcholine derivatives with enhanced stereochemical control and yield [25].